11-Methoxyuncarine C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

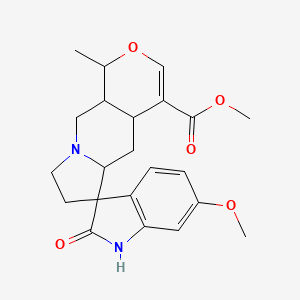

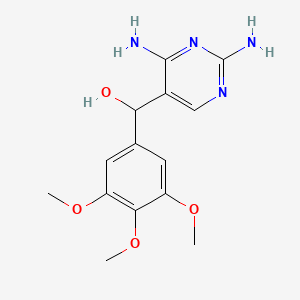

11-Methoxyuncarine C is an organic compound used for research related to life sciences . It is also known by other names such as Tetraphylline oxindole-B .

Molecular Structure Analysis

The molecular formula of 11-Methoxyuncarine C is C22H26N2O5 . The IUPAC name is methyl 6’-methoxy-1-methyl-2’-oxospiro [1,4 a ,5,5 a ,7,8,10,10 a -octahydropyrano [3,4-f]indolizine-6,3’-1 H -indole]-4-carboxylate . The InChI and Canonical SMILES representations provide more detailed structural information .Physical And Chemical Properties Analysis

The molecular weight of 11-Methoxyuncarine C is 398.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 398.18417193 g/mol . The topological polar surface area is 77.1 Ų . The heavy atom count is 29 .Applications De Recherche Scientifique

Lung Tumor Imaging with C-11 L-Methionine : A study on the use of C-11-labeled L-methionine (11C-L-Met) for lung tumor scanning using positron emission tomography (PET). The study found that 11C-L-Met effectively visualizes tumors by showing increased amino acid metabolism in tumors (Kubota et al., 1985).

Synthesis of [methoxy-11C]PD153035 : This paper discusses the synthesis of [Methoxy- 11 C]PD153035, an inhibitor of the EGF receptor tyrosine kinase, for potential use in PET imaging. The synthesis involved O-alkylation of a precursor with [11C]methyl iodide (Johnström et al., 1998).

Asymmetric Synthesis of Carbon-11 Labelled alpha-Amino Acids for PET : This review focuses on the synthesis of C-11-labelled amino acids for PET applications in oncological and neurological diagnostics. It discusses various synthetic approaches and their limitations (Popkov & Elsinga, 2013).

Effects of Methoxychlor on 11β-Hydroxysteroid Dehydrogenase Activities : Examines the effects of Methoxychlor and its metabolite on 11β-hydroxysteroid dehydrogenase, revealing species- and chemical structure-dependent inhibition (Guo et al., 2013).

PET Radioligand [carbonyl-(11)C]desmethyl-WAY-100635 : A study of the PET radioligand [carbonyl-(11)C]desmethyl-WAY-100635 for quantitation of 5-HT(1A) receptors in the human brain, indicating its higher radioactive signal compared to [carbonyl-(11)C]WAY-100635 (Andrée et al., 2002).

Vitamin C Modulates TET1 Function in Somatic Cell Reprogramming : This paper reports on how vitamin C affects the function of TET1 in somatic cell reprogramming, relevant for understanding the role of vitamin C in epigenetic regulation (Chen et al., 2013).

Biodistribution of Methyl 2-(Methoxycarbonyl)-2-(Methylamino) Bicyclo[2.1.1] -Hexane -5-Carboxylate : A study on a potential neuroprotective drug labeled with C-11, showing its ability to cross the brain-blood barrier and accumulate in brain regions (Yu et al., 2003).

Synthesis of Endogenous Compounds Labeled with ^{11}C for PET : Reviews recent achievements in the synthesis of endogenous substances labeled with carbon-11 for PET applications (Kilian & Pękal, 2015).

Propriétés

IUPAC Name |

methyl 6'-methoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-12-15-10-24-7-6-22(17-5-4-13(27-2)8-18(17)23-21(22)26)19(24)9-14(15)16(11-29-12)20(25)28-3/h4-5,8,11-12,14-15,19H,6-7,9-10H2,1-3H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKHGHLMEDVZRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=C(C=C(C=C5)OC)NC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Methoxyuncarine C | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,4-B]pyridine-2,4-diol](/img/structure/B569980.png)

![7-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B569981.png)

![1H-Pyrrolo[2,3-f]quinoline-4,5-diol](/img/structure/B569984.png)

![2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B569996.png)

![2H-[1,2,5]Thiadiazino[5,6-a]benzimidazole](/img/structure/B569998.png)